![molecular formula C17H13FN2S B5565568 N-(4-fluorophenyl)-N'-1-naphthylthiourea CAS No. 391-71-9](/img/structure/B5565568.png)
N-(4-fluorophenyl)-N'-1-naphthylthiourea
Overview
Description
N-(4-fluorophenyl)-N'-1-naphthylthiourea, commonly known as FNT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNT is a thiourea derivative that has been synthesized through various methods and has shown promising results in different studies.
Scientific Research Applications
FNT has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, FNT has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. FNT has also been studied for its potential use as an antifungal agent, as it inhibits the growth of fungi by disrupting their cell walls. In agriculture, FNT has been shown to have herbicidal properties, as it inhibits the growth of weeds by interfering with their photosynthesis. In environmental science, FNT has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Mechanism of Action
The mechanism of action of FNT varies depending on its application. In cancer cells, FNT induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In fungi, FNT disrupts the cell wall by inhibiting the synthesis of β-glucans. In weeds, FNT inhibits the photosynthetic electron transport chain by blocking the electron transfer from photosystem II to photosystem I. In heavy metal ion detection, FNT forms a complex with metal ions, resulting in a color change that can be detected.
Biochemical and Physiological Effects
FNT has been shown to have various biochemical and physiological effects, depending on its application. In cancer cells, FNT induces apoptosis and inhibits the growth of cancer cells. In fungi, FNT disrupts the cell wall and inhibits the growth of fungi. In weeds, FNT inhibits photosynthesis and inhibits the growth of weeds. In heavy metal ion detection, FNT forms a complex with metal ions, resulting in a color change that can be detected.
Advantages and Limitations for Lab Experiments
The advantages of using FNT in lab experiments include its potential applications in various fields, its ease of synthesis, and its relatively low cost. However, the limitations of using FNT in lab experiments include its potential toxicity, its limited solubility in water, and its instability in acidic conditions.
Future Directions
There are several future directions for the study of FNT, including:
1. Further investigation of its anticancer properties and potential use as a cancer treatment.
2. Development of new synthesis methods to improve the yield and purity of FNT.
3. Investigation of its potential use as an antifungal agent and herbicide.
4. Development of new applications for FNT in environmental science, such as water purification and heavy metal ion detection.
5. Investigation of the toxicity and safety of FNT in different applications.
Conclusion
FNT is a thiourea derivative that has shown promising results in scientific research for its potential applications in various fields. FNT can be synthesized through different methods and has different mechanisms of action depending on its application. FNT has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the study of FNT, including further investigation of its anticancer properties and potential use as a cancer treatment, development of new synthesis methods, and investigation of its potential use in environmental science.
Synthesis Methods
FNT can be synthesized through different methods, including the reaction of 4-fluoroaniline with 1-naphthylisothiocyanate in the presence of a base or the reaction of 4-fluorobenzenesulfonyl chloride with 1-naphthylamine followed by treatment with thiourea. The yield of FNT varies depending on the method used, and purification is required to obtain a pure compound.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-naphthalen-1-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2S/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBQMHJTUCMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350501 | |
Record name | 1-(4-fluorophenyl)-3-naphthalen-1-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200524 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-naphthalen-1-ylthiourea | |
CAS RN |
391-71-9, 6135-45-1 | |
Record name | N-(4-Fluorophenyl)-N′-1-naphthalenylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluorophenyl)-3-naphthalen-1-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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